molecular formula C10H9ClN2O3S B5837991 3-{[(acetylamino)carbonothioyl]amino}-4-chlorobenzoic acid

3-{[(acetylamino)carbonothioyl]amino}-4-chlorobenzoic acid

Cat. No.: B5837991
M. Wt: 272.71 g/mol
InChI Key: RLKRPCFZEODPFJ-UHFFFAOYSA-N
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Description

3-{[(acetylamino)carbonothioyl]amino}-4-chlorobenzoic acid is an organic compound that features a chlorinated benzoic acid core with an acetylamino and carbonothioylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(acetylamino)carbonothioyl]amino}-4-chlorobenzoic acid typically involves the reaction of 3-amino-4-chlorobenzoic acid with acetyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(acetylamino)carbonothioyl]amino}-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorinated benzoic acid core allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzoic acid derivatives.

Scientific Research Applications

3-{[(acetylamino)carbonothioyl]amino}-4-chlorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(acetylamino)carbonothioyl]amino}-4-chlorobenzoic acid involves its interaction with specific molecular targets. The acetylamino and carbonothioylamino groups can interact with enzymes or proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-chlorobenzoic acid: A precursor in the synthesis of 3-{[(acetylamino)carbonothioyl]amino}-4-chlorobenzoic acid.

    4-chlorobenzoic acid: A related compound with similar structural features but lacking the acetylamino and carbonothioylamino groups.

    2-amino-4-chloropyridine: Another compound with a chlorinated aromatic ring and amino substituent.

Uniqueness

This compound is unique due to the presence of both acetylamino and carbonothioylamino groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(acetylcarbamothioylamino)-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3S/c1-5(14)12-10(17)13-8-4-6(9(15)16)2-3-7(8)11/h2-4H,1H3,(H,15,16)(H2,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKRPCFZEODPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=C(C=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787644
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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